molecular formula C16H16N4O3S B5741551 ETHYL 3-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

ETHYL 3-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Cat. No.: B5741551
M. Wt: 344.4 g/mol
InChI Key: BAXAJRAPPPURAX-UHFFFAOYSA-N
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Description

ETHYL 3-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring fused with a cyclopentane ring, a pyrazole ring, and various functional groups including a cyano group, an ester group, and an amide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring is synthesized through cyclization reactions.

    Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution reactions.

    Formation of the pyrazole ring: The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives.

    Esterification and amidation: The ester and amide groups are introduced through esterification and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

ETHYL 3-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to produce therapeutic effects.

    Altering gene expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

ETHYL 3-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds containing the thiophene ring, which also exhibit various biological activities.

    Pyrazole derivatives: Compounds containing the pyrazole ring, known for their anti-inflammatory and anticancer properties.

    Cyano-containing compounds: Compounds with cyano groups, which are often used in medicinal chemistry for their bioactivity.

The uniqueness of this compound lies in its combination of these functional groups, which confer a unique set of chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-3-23-16(22)12-7-11(19-20(12)2)14(21)18-15-10(8-17)9-5-4-6-13(9)24-15/h7H,3-6H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXAJRAPPPURAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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